3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine
Overview
Description
The compound with the identifier “3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine” is known as Clozapine. Clozapine is a tricyclic dibenzodiazepine, classified as an atypical antipsychotic agent. It binds to several types of central nervous system receptors and displays a unique pharmacological profile. Clozapine is a serotonin antagonist, with strong binding to 5-HT2A/2C receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clozapine can be synthesized through various synthetic routes. One common method involves the reaction of 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine with sodium amide in liquid ammonia. The reaction conditions typically require a temperature of around -33°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of Clozapine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Clozapine undergoes various chemical reactions, including:
Oxidation: Clozapine can be oxidized to form Clozapine N-oxide.
Reduction: Reduction of Clozapine can lead to the formation of dihydroclozapine.
Substitution: Substitution reactions can occur at the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon.
Major Products Formed
Oxidation: Clozapine N-oxide
Reduction: Dihydroclozapine
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Clozapine has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical method development and validation.
Biology: Studied for its effects on neurotransmitter receptors and its role in modulating central nervous system activity.
Medicine: Primarily used in the treatment of schizophrenia and other psychiatric disorders. It is known for its efficacy in treatment-resistant cases.
Industry: Employed in the development of new antipsychotic drugs and in pharmacokinetic studies.
Mechanism of Action
Clozapine exerts its effects by binding to multiple neurotransmitter receptors in the brain, including serotonin (5-HT2A/2C), dopamine (D4), and adrenergic receptors. This binding modulates the release and activity of neurotransmitters, leading to its antipsychotic effects. The exact molecular pathways involved include inhibition of dopamine and serotonin receptors, which helps in reducing psychotic symptoms .
Comparison with Similar Compounds
Similar Compounds
Olanzapine: Another atypical antipsychotic with a similar structure but different receptor binding profile.
Quetiapine: Shares some pharmacological properties with Clozapine but has a different side effect profile.
Risperidone: Another atypical antipsychotic with a different mechanism of action.
Uniqueness
Clozapine is unique due to its high efficacy in treatment-resistant schizophrenia and its distinct receptor binding profile. Unlike other antipsychotics, Clozapine has a lower risk of extrapyramidal side effects but requires regular monitoring due to the risk of agranulocytosis .
Properties
IUPAC Name |
3-chloro-6-(4-methylpiperazin-1-yl)-5H-benzo[b][1,4]benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4/c1-22-8-10-23(11-9-22)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18/h2-7,12,21H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXABONWMNSFBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=CC=CC3=NC4=C(N2)C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=C3C=CC=CC3=NC4=C(N2)C=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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